4-Chloro-4-methylpent-1-ene
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Description
4-Chloro-4-methylpent-1-ene (CMPE) is a volatile organic compound (VOC) that has been studied for its potential use in a variety of scientific and industrial applications. It is a colorless liquid with a strong odor and is a member of the alkyl halide family of compounds. The molecular formula of 4-Chloro-4-methylpent-1-ene is C6H11Cl .
Synthesis Analysis
A comprehensive study of previously unknown chloro (4-methylpent-3-en-1-ynyl)carbene generated by photolysis of newly synthesized 5-chloroethynyl-3,3-dimethyl-3H-pyrazole was carried out both in low-temperature argon matrix and in solution at room temperature . To assess the synthetic applicability of carbene 4 generated by the photodecomposition of pyrazole 1, the process was studied in solution in the presence of various trapping agents .
Molecular Structure Analysis
The molecular structure of 4-Chloro-4-methylpent-1-ene consists of 6 carbon atoms, 11 hydrogen atoms, and 1 chlorine atom . The exact mass of the molecule is 118.05500 .
Safety and Hazards
4-Chloro-4-methylpent-1-ene is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . In case of skin contact, wash off immediately with soap and plenty of water .
properties
IUPAC Name |
4-chloro-4-methylpent-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-4-5-6(2,3)7/h4H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQOCFOGQMCFNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556959 |
Source
|
Record name | 4-Chloro-4-methylpent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4-methylpent-1-ene | |
CAS RN |
53875-83-5 |
Source
|
Record name | 4-Chloro-4-methylpent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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